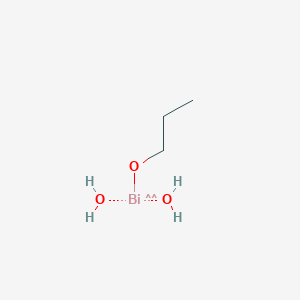
Dihydroxypropyl bismuthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxypropyl bismuthate is an organobismuth compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them attractive for use in medicinal and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, dihydroxypropoxy- typically involves the reaction of bismuth salts with dihydroxypropoxy compounds under controlled conditions. One common method is the hydrothermal synthesis, which involves reacting bismuth nitrate with dihydroxypropoxy compounds in an aqueous solution at elevated temperatures and pressures . This method allows for the formation of high-purity bismuth compounds with well-defined crystal structures.
Industrial Production Methods
Industrial production of bismuth, dihydroxypropoxy- often employs similar hydrothermal methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process by maintaining consistent reaction conditions and reducing the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxypropyl bismuthate undergoes various chemical reactions, including:
Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.
Reduction: Bismuth compounds can be reduced by reducing agents such as hydrogen or metal hydrides.
Substitution: Bismuth compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or metal hydrides under controlled conditions.
Substitution: Halogens such as chlorine, bromine, or iodine in the presence of a suitable solvent.
Major Products Formed
Oxidation: Bismuth(III) oxide (Bi2O3).
Reduction: Elemental bismuth or lower oxidation state bismuth compounds.
Substitution: Bismuth halides such as bismuth(III) chloride (BiCl3), bismuth(III) bromide (BiBr3), and bismuth(III) iodide (BiI3).
Wissenschaftliche Forschungsanwendungen
Dihydroxypropyl bismuthate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of bismuth, dihydroxypropoxy- involves its interaction with various biological molecules and pathways. In the case of its antimicrobial activity, bismuth compounds are known to bind to bacterial proteins and enzymes, disrupting their function and leading to bacterial cell death . Additionally, bismuth compounds can generate reactive oxygen species (ROS) that further damage bacterial cells .
Vergleich Mit ähnlichen Verbindungen
Dihydroxypropyl bismuthate can be compared to other organobismuth compounds such as:
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal issues.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Utilized in various industrial applications.
Compared to these compounds, bismuth, dihydroxypropoxy- offers unique properties such as enhanced solubility and reactivity, making it suitable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and relatively low toxicity make it an attractive candidate for further research and development.
Eigenschaften
CAS-Nummer |
17086-20-3 |
|---|---|
Molekularformel |
Cl3H15N5Ru |
Molekulargewicht |
304.1 g/mol |
InChI |
InChI=1S/C3H7O.Bi.2H2O/c1-2-3-4;;;/h2-3H2,1H3;;2*1H2/q-1;+1;; |
InChI-Schlüssel |
KNVUGMFEMTXKBA-UHFFFAOYSA-N |
SMILES |
CCCO[Bi].O.O |
Kanonische SMILES |
CCCO[Bi].O.O |
Synonyme |
Propoxybismuth dihydoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















